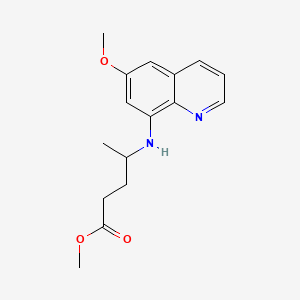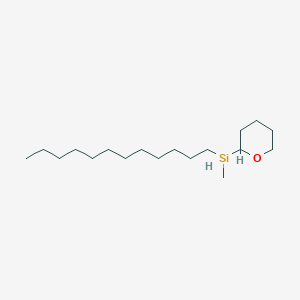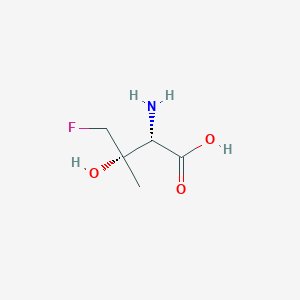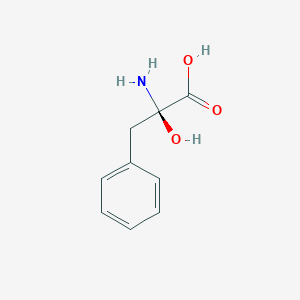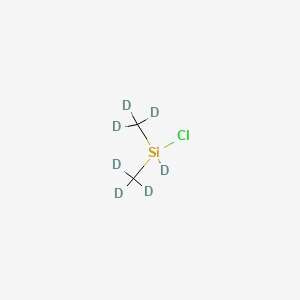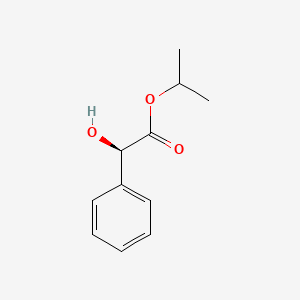
(R)-Isopropyl 2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Isopropyl 2-hydroxy-2-phenylacetate is a chiral ester compound known for its significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isopropyl 2-hydroxy-2-phenylacetate typically involves the esterification of ®-2-hydroxy-2-phenylacetic acid with isopropanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-Isopropyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of biocatalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-Isopropyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ®-2-oxo-2-phenylacetate.
Reduction: Formation of ®-2-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
®-Isopropyl 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of stereoselective binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of ®-Isopropyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes in a stereoselective manner, influencing the rate and outcome of biochemical reactions. The hydroxyl and ester functional groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Hydroxy-2-phenylacetic acid
- ®-Methyl 2-hydroxy-2-phenylacetate
- ®-Ethyl 2-hydroxy-2-phenylacetate
Uniqueness
®-Isopropyl 2-hydroxy-2-phenylacetate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. This uniqueness can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1 |
InChI Key |
SCJJMBMUZTUIJU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


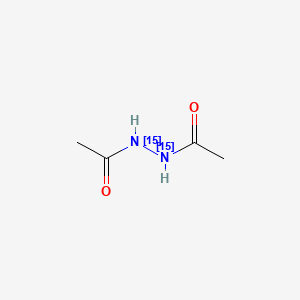
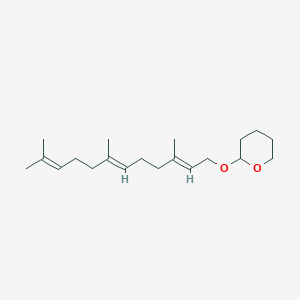
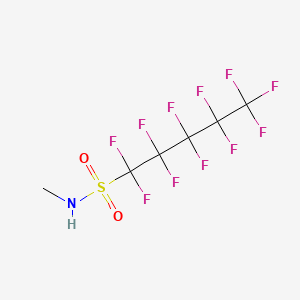
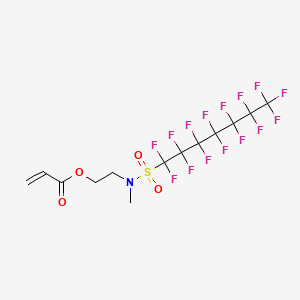
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
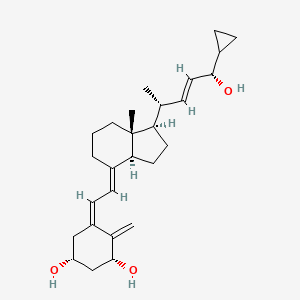
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
